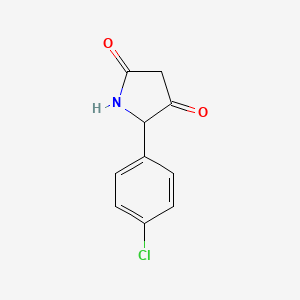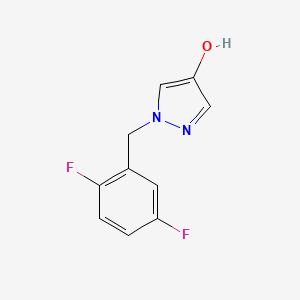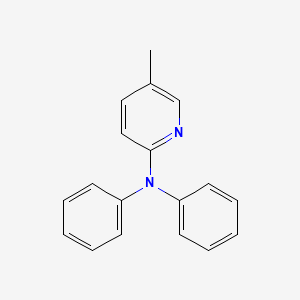
5-(4-Chlorophenyl)pyrrolidine-2,4-dione
Overview
Description
5-(4-Chlorophenyl)pyrrolidine-2,4-dione, otherwise known as 5-chloro-2,4-dihydropyridine-3-one, is a heterocyclic compound used in a variety of scientific research applications. It is a highly versatile compound with a wide range of uses, including in the synthesis of other compounds and in the study of biological systems.
Scientific Research Applications
Pharmacology: Enzyme Inhibition
5-(4-Chlorophenyl)pyrrolidine-2,4-dione: has been explored for its potential as an enzyme inhibitor. The pyrrolidine scaffold is known to interact with various enzymes, potentially altering their activity. This compound could be used to study enzyme mechanisms or develop new therapeutic agents targeting specific enzymatic pathways .
Medicinal Chemistry: Drug Design
In medicinal chemistry, this compound’s core structure serves as a versatile scaffold. Its ability to adopt various substituents makes it a valuable candidate for the design of new drugs with improved pharmacokinetic properties. Researchers can modify the pyrrolidine ring to create derivatives with potential activity against a range of diseases .
Material Science: Organic Synthesis
The pyrrolidine ring found in 5-(4-Chlorophenyl)pyrrolidine-2,4-dione is a common motif in organic synthesis. It can be used to develop new materials with unique properties, such as conducting polymers or biomaterials. Its structural versatility allows for the creation of compounds with specific characteristics required in material science applications .
Chemical Synthesis: Building Block
This compound can act as a building block in chemical synthesis. Its reactive sites allow for various chemical transformations, making it a useful starting material for synthesizing complex molecules. It’s particularly valuable in constructing heterocyclic compounds, which are prevalent in many pharmaceuticals .
Biological Research: Protein Interaction Studies
The pyrrolidine ring system is significant in biological research, especially in studying protein interactions5-(4-Chlorophenyl)pyrrolidine-2,4-dione can be used to investigate the binding affinity and specificity of proteins, aiding in the understanding of biological processes and the development of targeted therapies .
Industrial Applications: Catalyst Development
In industrial chemistry, 5-(4-Chlorophenyl)pyrrolidine-2,4-dione could be explored for its potential use in catalysis. Its structure might be conducive to facilitating certain chemical reactions, making it a candidate for developing new catalysts that can improve the efficiency of industrial processes .
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been reported to interact with various biological targets .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, can interact with their targets in a variety of ways .
Biochemical Pathways
Compounds with a similar pyrrolidine ring have been found to influence various biochemical pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine ring have been found to exhibit a broad range of bioactivities such as antibiotic, antitumor, antifungal, and antiviral .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
5-(4-chlorophenyl)pyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-3-1-6(2-4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKBLRVBQFUKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pyrrolidine-2,4-dione | |
CAS RN |
1803604-73-0 | |
| Record name | 5-(4-chlorophenyl)pyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434932.png)

![2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434939.png)
![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1434940.png)
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434941.png)

![2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1434945.png)

![Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate](/img/structure/B1434947.png)

![5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434951.png)
![Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434952.png)
